2-methylphenyl (2-bromo-4-methylphenoxy)acetate
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Overview
Description
2-methylphenyl (2-bromo-4-methylphenoxy)acetate is an organic compound with the molecular formula C16H15BrO3 and a molecular weight of 335.19 g/mol . This compound is characterized by the presence of a bromine atom and two methyl groups attached to a phenoxyacetate structure. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylphenyl (2-bromo-4-methylphenoxy)acetate typically involves the esterification of 2-methylphenol with 2-bromo-4-methylphenoxyacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-methylphenyl (2-bromo-4-methylphenoxy)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding phenolic or carboxylic acid derivatives.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or methanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted phenoxyacetates.
Oxidation Reactions: Products include phenolic or carboxylic acid derivatives.
Reduction Reactions: Products include alcohol derivatives.
Scientific Research Applications
2-methylphenyl (2-bromo-4-methylphenoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 2-methylphenyl (2-bromo-4-methylphenoxy)acetate involves its interaction with specific molecular targets and pathways. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 2-methylphenyl (2-chloro-4-methylphenoxy)acetate
- 2-methylphenyl (2-fluoro-4-methylphenoxy)acetate
- 2-methylphenyl (2-iodo-4-methylphenoxy)acetate
Uniqueness
2-methylphenyl (2-bromo-4-methylphenoxy)acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in substitution and other chemical reactions .
Properties
IUPAC Name |
(2-methylphenyl) 2-(2-bromo-4-methylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO3/c1-11-7-8-15(13(17)9-11)19-10-16(18)20-14-6-4-3-5-12(14)2/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRRCRAMYICPLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)OC2=CC=CC=C2C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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